molecular formula C17H22O2 B565814 O-1602 CAS No. 317321-41-8

O-1602

Cat. No.: B565814
CAS No.: 317321-41-8
M. Wt: 258.35 g/mol
InChI Key: KDZOUSULXZNDJH-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-1602 is a synthetic compound most closely related to abnormal cannabidiol, and more distantly related in structure to cannabinoid drugs such as tetrahydrocannabinol. Unlike classical cannabinoids, this compound does not bind to the classical cannabinoid receptors CB1 or CB2 with any significant affinity. Instead, it is an agonist at several other receptors, particularly GPR18 and GPR55 . These receptors are thought to be responsible for most of the non-CB1, non-CB2 mediated effects observed in cannabinoid research .

Mechanism of Action

Target of Action

The primary target of 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol, also known as O-1602, is the GPR55 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in maintaining homeostasis in the body .

Mode of Action

This compound interacts with the GPR55 receptor, acting as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell .

Biochemical Pathways

The activation of the GPR55 receptor by this compound influences several biochemical pathways. These include pathways related to inflammation and oxidative stress . The compound’s anti-inflammatory and antioxidant properties can be attributed to its interaction with these pathways .

Pharmacokinetics

It is known that the compound is soluble in ethyl acetate, suggesting it may have good bioavailability .

Result of Action

The activation of the GPR55 receptor by this compound leads to a reduction in inflammation and oxidative stress . This can have various molecular and cellular effects, potentially benefiting conditions associated with these processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability may be affected by temperature, as it should be stored at -20°C . Furthermore, the compound’s efficacy could potentially be influenced by factors such as the individual’s health status and the presence of other compounds that may interact with the GPR55 receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-1602 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the cyclohexene ring and the subsequent functionalization of the aromatic ring. The reaction conditions typically involve the use of strong bases and acids, as well as various organic solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

O-1602 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .

Comparison with Similar Compounds

O-1602 is most closely related to abnormal cannabidiol and other atypical cannabinoids. Some similar compounds include:

This compound is unique in its lack of significant affinity for CB1 and CB2 receptors, which distinguishes it from many other cannabinoids. Its selective agonism at GPR18 and GPR55 receptors contributes to its distinct pharmacological profile .

Properties

IUPAC Name

5-methyl-4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-10(2)14-6-5-11(3)7-15(14)17-12(4)8-13(18)9-16(17)19/h7-9,14-15,18-19H,1,5-6H2,2-4H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZOUSULXZNDJH-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018640
Record name O-1602
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317321-41-8
Record name 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317321-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-1602
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317321418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-1602
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-1602
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59F4R2N5N5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.